Benzene, 1-bromo-4-(hexyloxy)-
Overview
Description
“Benzene, 1-bromo-4-(hexyloxy)-” is a chemical compound with the molecular formula C12H17BrO . It is a clear liquid that is colorless to pale yellow .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(hexyloxy)-” often involves multistep processes that require a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination with Br2/FeBr3 can introduce a bromine, Friedel–Crafts alkylation with CH3Cl/AlCl3 can introduce a methyl group, and nitration with HNO3/H2SO4 can introduce a nitro group .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-(hexyloxy)-” consists of a benzene ring with a bromo group at the 1-position and a hexyloxy group at the 4-position .
Physical And Chemical Properties Analysis
“Benzene, 1-bromo-4-(hexyloxy)-” is a clear liquid that is colorless to pale yellow . It has a molecular weight of 257.17 . .
Scientific Research Applications
Interfacial Self-Assembly and Molecular Structure Analysis
The self-assembly of compounds similar to Benzene, 1-Bromo-4-(Hexyloxy)-, specifically derivatives such as 1-bromo-4-(hexadecyloxy)benzene, has been extensively studied on surfaces like highly oriented pyrolytic graphite (HOPG). Scanning tunneling microscopy (STM) investigations have revealed the significance of bromine atoms and the impact of molecular structure on the arrangement of these compounds. The studies suggest that electrostatic attractions and non-covalent halogen-halogen interactions play critical roles in self-assembly processes, which are essential for understanding molecular nanostructures and the development of nanotechnology applications (Li et al., 2012).
Synthetic Utility in Organic Chemistry
Benzene, 1-Bromo-4-(Hexyloxy)-, and its derivatives have been employed as key intermediates in the synthesis of a variety of complex molecules. These compounds serve as stable protecting groups for hydroxyl groups, which can be removed by specific reactions such as Pd-catalyzed amination followed by acid treatment. This versatility underscores their importance in synthetic organic chemistry, offering pathways to a wide range of functionalized molecules and facilitating studies on molecular interactions and reactivity (Herzner & Seeberger, 2003).
Advances in Fluorescence and Materials Chemistry
The synthesis and fluorescence properties of derivatives of Benzene, 1-Bromo-4-(Hexyloxy)- have been explored, revealing significant insights into their photoluminescence characteristics. These studies contribute to the understanding of aggregation-induced emission (AIE) peculiarities, which are crucial for the development of new materials for optical and electronic devices. The ability of these compounds to exhibit enhanced fluorescence in solid states compared to solutions highlights their potential in materials science and engineering for applications in sensing, imaging, and light-emitting devices (Zuo-qi, 2015).
Role in Graphene Nanoribbon Synthesis
Benzene, 1-Bromo-4-(Hexyloxy)- and its analogs serve as precursors in the bottom-up synthesis of graphene nanoribbons, which are of great interest for their unique electrical properties and potential applications in nanoelectronics. The detailed synthesis, characterization, and computational studies of these compounds provide a foundation for the controlled fabrication of graphene nanoribbons with precise edge morphology and width, essential for the advancement of electronic materials (Patil et al., 2012).
Contributions to Molecular Electronics
The utility of Benzene, 1-Bromo-4-(Hexyloxy)- derivatives in molecular electronics has been demonstrated through their role as building blocks for the construction of molecular wires. These compounds facilitate efficient synthetic transformations leading to oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are pivotal for the development of molecular-scale electronic components. This research area explores the integration of molecular components into electronic devices, aiming to miniaturize circuitry and enhance the performance of electronic devices (Stuhr-Hansen et al., 2005).
Safety And Hazards
“Benzene, 1-bromo-4-(hexyloxy)-” is classified as a warning hazard under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
1-bromo-4-hexoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLMJONYGGTHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885487 | |
Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(hexyloxy)- | |
CAS RN |
30752-19-3 | |
Record name | 1-Bromo-4-(hexyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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